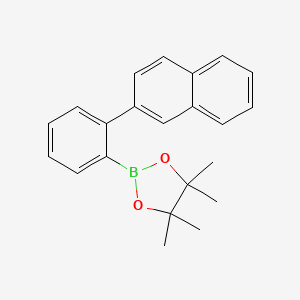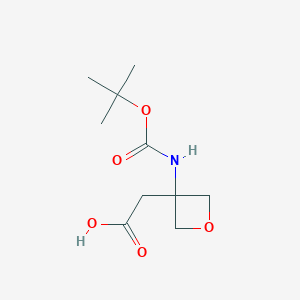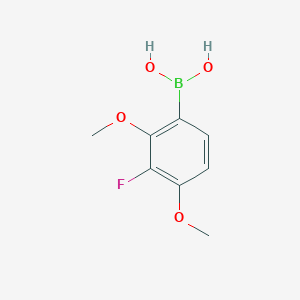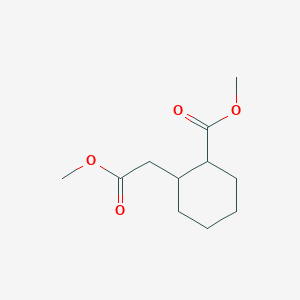
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester
概要
説明
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester, also known as MCME, is an organic compound that is used in a variety of scientific research applications. MCME is a cyclic ester, meaning it contains an ester group attached to a cyclic structure. This organic compound is commonly used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a biochemical tool for studying the structure and function of proteins. MCME is also used in laboratory experiments for its unique ability to form a stable bond with a variety of different molecules.
科学的研究の応用
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a substrate for enzyme assays, and as a biochemical tool for studying the structure and function of proteins. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is also used in laboratory experiments for its unique ability to form a stable bond with a variety of different molecules. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be used to study the structure and function of proteins in a variety of conditions, including those found in living cells.
作用機序
The mechanism of action of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is based on its ability to form a stable bond with a variety of different molecules. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can form a covalent bond with proteins, peptides, and nucleic acids. This bond is formed through the formation of a cyclic ester, which is then further stabilized by the formation of hydrogen bonds between the molecules. This bond allows (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester to interact with a variety of molecules, which can then be used to study the structure and function of proteins.
生化学的および生理学的効果
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to have an inhibitory effect on the activity of enzymes, as well as a stimulatory effect on the activity of certain proteins. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has been shown to bind to certain receptors, which can then be used to study the structure and function of proteins. (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester has also been shown to have a variety of effects on the immune system, including the ability to modulate the expression of certain genes.
実験室実験の利点と制限
The use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester in laboratory experiments offers a variety of advantages and limitations. One of the main advantages of using (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is its ability to form a stable bond with a variety of different molecules. This bond allows (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester to interact with a variety of molecules, which can then be used to study the structure and function of proteins. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester is relatively inexpensive and easy to obtain, making it an attractive option for laboratory experiments.
However, there are also some limitations to using (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester in laboratory experiments. For example, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be toxic at high concentrations, making it important to use the appropriate safety measures when handling the compound. Additionally, (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester can be difficult to remove from a sample after it has been used, making it important to use the appropriate solvents and techniques when removing the compound from a sample.
将来の方向性
There are a variety of potential future directions for research involving (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester. One potential direction is to further explore the biochemical and physiological effects of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester on proteins and other molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester, as it has been shown to have a variety of effects on the immune system. Additionally, further research could be conducted to explore the potential use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester as a drug delivery system, as it has the potential to bind to a variety of different molecules. Finally, further research could be conducted to explore the potential use of (2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester as a tool for studying the structure and function of proteins in a variety of different conditions.
特性
IUPAC Name |
methyl 2-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-14-10(12)7-8-5-3-4-6-9(8)11(13)15-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSWZNMTWUTKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxycarbonyl-cyclohexyl)-acetic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
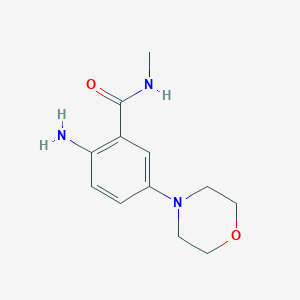
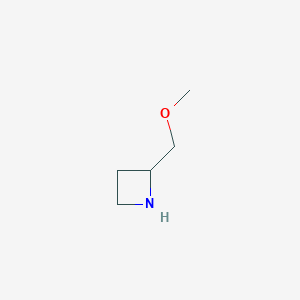
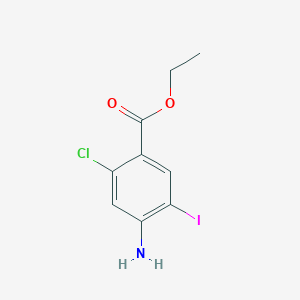
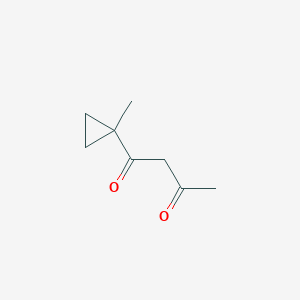
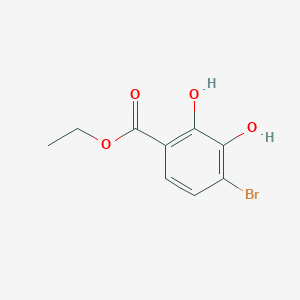


![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)

